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Introduction
The cryopreservation of human pluripotent stem cells (hPSCs), including embryonic stem cells

(hESCs) and induced pluripotent stem cells (iPSCs), is a critical process for cell banking,

transportation, and various downstream applications in research and clinical settings. However,

hPSCs are highly susceptible to apoptosis upon dissociation into single cells, a necessary step

for many experimental procedures and for cryopreservation itself. This cell death is largely

mediated by the hyperactivation of the Rho-associated coiled-coil kinase (ROCK) signaling

pathway.

H89, a small molecule initially identified as a protein kinase A (PKA) inhibitor, has been

demonstrated to significantly enhance the survival and cloning efficiency of dissociated hPSCs

following cryopreservation. Its mechanism of action involves the inhibition of the ROCK

signaling pathway, thereby mitigating apoptosis and improving post-thaw recovery. These

application notes provide a comprehensive overview, quantitative data, and detailed protocols

for the use of H89 in the cryopreservation of stem cells.
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Cryopreservation and the necessary preceding step of cell dissociation induce significant

cellular stress, leading to the activation of pro-apoptotic pathways. In hPSCs, this stress

activates both PKA and the ROCK signaling pathway. The activation of ROCK leads to the

phosphorylation of downstream targets such as Myosin Light Chain 2 (MLC2) and Myosin

Phosphatase Target Subunit 1 (MYPT1), culminating in membrane blebbing and apoptosis.

H89 has been shown to inhibit the phosphorylation of PKA and, crucially, also the

phosphorylation of the ROCK substrates MLC2 and MYPT1. This dual effect on both PKA and

the ROCK pathway makes H89 a potent agent for improving the survival of dissociated hPSCs

during cryopreservation and post-thaw culture.
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Figure 1: H89 inhibits cryopreservation-induced apoptosis by targeting the PKA and ROCK

pathways.
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Quantitative Data
The efficacy of H89 in improving post-thaw survival of hESCs is dose-dependent. The optimal

concentration of H89 should be determined empirically for different cell lines; however, studies

have shown significant improvements in cell survival and colony formation at concentrations

ranging from 3 to 6 µM.[1]

H89 Concentration (µM) Relative Cell Viability (%) Observations

0 (Control) Baseline

High levels of post-thaw cell

death and poor colony

formation.

1 Moderate Increase
Some improvement in cell

survival observed.

3 - 6 Significant Increase

Optimal range for enhanced

cell survival and robust colony

formation.[1]

10 Decreased Efficacy

Higher concentrations may

show reduced beneficial

effects.[1]

Table 1: Dose-dependent

effect of H89 on the post-thaw

viability of human embryonic

stem cells. The relative cell

viability is presented as a

percentage increase over the

control group without H89

treatment.

Studies have also investigated the optimal timing for H89 application. While pre-treatment

before dissociation and inclusion in the freezing medium show some positive effects, the most

significant improvement in cell survival is observed when H89 is added to the culture medium

during the initial 24 hours of post-thaw culture.[1] This suggests that H89's primary role is in

mitigating the apoptotic signals that are fully manifested after thawing.[1]
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Experimental Protocols
Materials and Reagents

Human pluripotent stem cells (hPSCs)

Appropriate hPSC culture medium (e.g., mTeSR™1, E8™)

Cell dissociation reagent (e.g., Accutase®, TrypLE™)

H89 dihydrochloride (prepared as a stock solution in DMSO)

Cryopreservation medium (e.g., commercial cryopreservation solution or a solution of 90%

hPSC culture medium and 10% DMSO)

Sterile cryovials

Isopropanol freezing container (e.g., Mr. Frosty™)

-80°C freezer

Liquid nitrogen storage tank

Water bath at 37°C

Standard cell culture equipment (incubator, centrifuge, pipettes, etc.)

Protocol 1: Cryopreservation of hPSCs using H89
This protocol describes a standard slow-freezing method for cryopreserving dissociated

hPSCs.
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Experimental Workflow: Cryopreservation of hPSCs with H89

Cell Preparation

Freezing

Thawing and Recovery

1. Harvest hPSCs
(70-80% confluency)

2. Dissociate to single cells
(e.g., with Accutase®)

3. Centrifuge and resuspend
in culture medium

4. Add cryopreservation medium
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7. Transfer to liquid nitrogen
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after 24 hours with H89-free medium
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Figure 2: Step-by-step workflow for the cryopreservation and recovery of hPSCs using H89.
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Step-by-Step Procedure:

Cell Culture and Harvest:

Culture hPSCs to 70-80% confluency.

Aspirate the culture medium and wash the cells with DPBS.

Add a cell dissociation reagent (e.g., Accutase®) and incubate at 37°C until the cells

detach as single cells.

Neutralize the dissociation reagent with culture medium and collect the cell suspension.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Freezing:

Aspirate the supernatant and gently resuspend the cell pellet in cold culture medium.

Perform a cell count to determine cell density.

Slowly add an equal volume of cold 2x cryopreservation medium (e.g., 80% culture

medium + 20% DMSO) to the cell suspension to achieve a final concentration of 10%

DMSO.

Aliquot the cell suspension into pre-labeled cryovials (typically 1 x 10^6 cells/mL).

Place the cryovials into an isopropanol freezing container.

Immediately transfer the freezing container to a -80°C freezer and store overnight. This

provides a cooling rate of approximately -1°C/minute.

The following day, transfer the cryovials to a liquid nitrogen storage tank for long-term

storage.

Thawing and Post-Thaw Culture with H89:
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Prepare a culture plate with the appropriate matrix (e.g., Matrigel®) and pre-warm the

culture medium to 37°C.

Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

Sterilize the outside of the vial with 70% ethanol.

In a sterile hood, slowly transfer the thawed cell suspension to a conical tube containing at

least 5 mL of pre-warmed culture medium.

Centrifuge the cells at 200 x g for 5 minutes to remove the cryopreservation medium.

Aspirate the supernatant and resuspend the cell pellet in culture medium supplemented

with an optimal concentration of H89 (e.g., 5 µM).

Plate the cells onto the prepared culture vessel.

Incubate the cells at 37°C in a 5% CO2 incubator.

After 24 hours, replace the medium with fresh, H89-free culture medium.

Continue to culture the cells according to standard protocols.

Protocol 2: Assessment of Post-Thaw Viability
To quantify the effect of H89 on cell survival, a viability assay such as Trypan Blue exclusion or

a fluorescence-based live/dead assay can be performed 24 hours post-thaw.

After 24 hours of post-thaw culture (with and without H89), detach the cells using a

dissociation reagent.

Perform a cell count using a hemocytometer and Trypan Blue stain to determine the number

of viable and non-viable cells.

Calculate the percentage of viable cells.

Protocol 3: Western Blot Analysis of ROCK Pathway
Inhibition
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To confirm the mechanism of H89 action, Western blotting can be performed to assess the

phosphorylation status of ROCK substrates.

Lyse hPSCs at different time points post-thaw (with and without H89 treatment).

Determine protein concentration using a BCA assay.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies against phospho-MLC2, total

MLC2, phospho-MYPT1, and total MYPT1.

Incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Conclusion
The use of H89 in the post-thaw culture medium is a simple and effective method to

significantly improve the survival and recovery of cryopreserved human pluripotent stem cells.

By inhibiting the ROCK signaling pathway, H89 mitigates the detrimental effects of dissociation

and cryopreservation-induced apoptosis. The protocols and data presented in these application

notes provide a framework for researchers to implement this technique to enhance the

efficiency and reproducibility of their stem cell research and development workflows.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Notes and Protocols for Cryopreservation of
Stem Cells with H89]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662168#cryopreservation-of-stem-cells-with-h89]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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